

Application Notes & Protocols for 4-(Carboxymethyl)-3-nitrobenzoic acid in Pharmaceutical Manufacturing

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Compound of Interest

Compound Name: 4-(Carboxymethyl)-3-nitrobenzoic acid

Cat. No.: B1365540

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Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterobifunctional Building Block

4-(Carboxymethyl)-3-nitrobenzoic acid (CAS 444667-11-2) is a specialized aromatic compound that serves as a highly valuable intermediate in modern pharmaceutical synthesis. [1] Its utility stems from its unique trifunctional structure: two distinct carboxylic acid groups and a nitro moiety on a benzene scaffold. This arrangement provides a powerful platform for constructing complex molecular architectures, particularly as a linker or spacer in targeted drug delivery systems.

The core value of this molecule lies in the differential reactivity of its functional groups:

- **Aryl Carboxylic Acid:** The carboxyl group directly attached to the benzene ring. Its reactivity is influenced by the ring's electronics.
- **Aliphatic Carboxylic Acid:** The carboxymethyl group ($-\text{CH}_2\text{COOH}$), which behaves like a typical acetic acid derivative.

- Nitro Group: An electron-withdrawing group that can be chemically reduced to an amine, providing an orthogonal point for further modification.[\[2\]](#)

These features make **4-(Carboxymethyl)-3-nitrobenzoic acid** an ideal candidate for developing linkers used in Antibody-Drug Conjugates (ADCs), Peptide-Drug Conjugates (PDCs), and other targeted therapies where precise control over payload attachment and spacing is critical.[\[3\]](#)

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring chemical integrity and operator safety. The properties of **4-(Carboxymethyl)-3-nitrobenzoic acid** are summarized below.

Property	Value	Source
CAS Number	444667-11-2	[1]
Molecular Formula	C ₉ H ₇ NO ₆	[1] [4]
Molecular Weight	225.15 g/mol	[1]
Synonyms	4-Carboxy-2-nitrophenylacetic acid, 2-Nitro-4-carboxybenzeneacetic acid	[5] [6]
Appearance	Solid (typically off-white to yellow)	[5]
Predicted XlogP	0.7	[4]

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar nitrobenzoic acids should be used to guide handling procedures.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[\[7\]](#)[\[8\]](#) Work should be conducted in a well-ventilated area or under a chemical fume hood.[\[9\]](#)[\[10\]](#)

- Health Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation, based on GHS classifications for the parent compound.[1] May cause respiratory irritation.[1]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[9][10]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

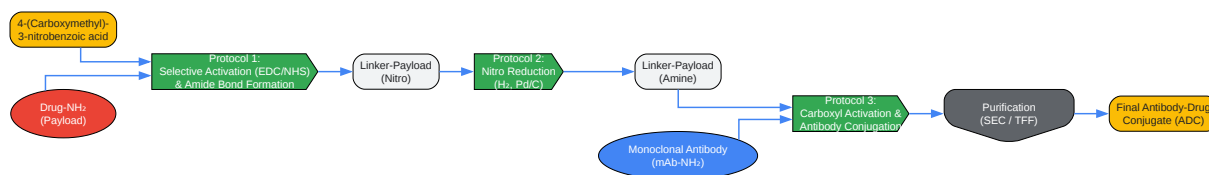
Core Application: A Bifunctional Linker in Drug Conjugate Synthesis

The primary application of **4-(Carboxymethyl)-3-nitrobenzoic acid** is as a heterobifunctional linker in the synthesis of drug conjugates. Linkers are a critical component of ADCs, connecting the antibody to the potent cytotoxic payload. An ideal linker is stable in systemic circulation but allows for efficient payload release at the target tumor site.[3][11][12]

Conceptual Advantages

The structure of **4-(Carboxymethyl)-3-nitrobenzoic acid** offers several distinct advantages in linker design:

- Orthogonal Handles: The two carboxyl groups possess different chemical environments. The aliphatic carboxyl group is generally more reactive and sterically accessible, allowing for its selective activation and conjugation to a payload molecule first. The less reactive aryl carboxyl can then be used to attach the linker-payload complex to a carrier, such as the lysine residues of an antibody.
- Defined Spacing: The benzene ring and methylene group provide a rigid, well-defined spacer that prevents steric hindrance between the large antibody and the often-complex payload.
- Chemical Versatility: The nitro group is a key feature for advanced linker design. It can be carried through several synthetic steps and then reduced to an amine. This newly formed amine can be used to attach solubility-enhancing moieties (e.g., polyethylene glycol, PEG), targeting ligands, or even a second, mechanistically distinct drug payload to create a dual-drug conjugate.[13]



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